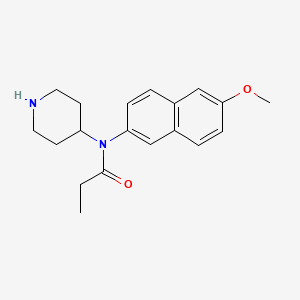
N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, a piperidine ring, and a propionamide moiety. Its structural complexity and functional groups make it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide typically involves the reaction of 6-methoxy-2-naphthylamine with piperidine and propionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general procedure involves:
Step 1: Reacting 6-methoxy-2-naphthylamine with piperidine in the presence of a base such as triethylamine.
Step 2: Adding propionyl chloride dropwise to the reaction mixture while maintaining a low temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propionamide moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-naphthyl derivatives.
Reduction: Formation of N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propanol.
Substitution: Formation of halogenated or alkylated naphthalene derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antibacterial and antifungal properties. It has shown significant activity against various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been explored as a potential drug candidate for the treatment of inflammatory diseases and bacterial infections .
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile chemical properties make it valuable for the production of various industrial products.
作用機序
The mechanism of action of N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. Additionally, its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
類似化合物との比較
Similar Compounds
N-(6-Methoxynaphthalen-2-yl)acetamide: Similar structure but with an acetamide moiety instead of propionamide.
4-Bromobenzyl 2-(6-Methoxy-naphthalen-2-yl)propanoate: Contains a bromobenzyl group and a propanoate moiety.
2-(6-Methoxynaphthalen-2-yl)propionic acid: Similar naphthalene structure with a propionic acid moiety.
Uniqueness
N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide stands out due to its combination of a methoxy-naphthalene core with a piperidine ring and a propionamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N-(6-methoxynaphthalen-2-yl)-N-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C19H24N2O2/c1-3-19(22)21(16-8-10-20-11-9-16)17-6-4-15-13-18(23-2)7-5-14(15)12-17/h4-7,12-13,16,20H,3,8-11H2,1-2H3 |
InChIキー |
KOMNMNGUWFYBPP-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCNCC1)C2=CC3=C(C=C2)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


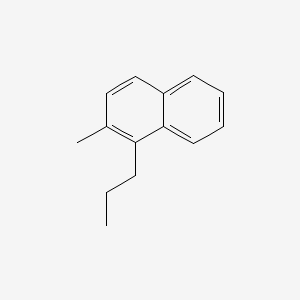


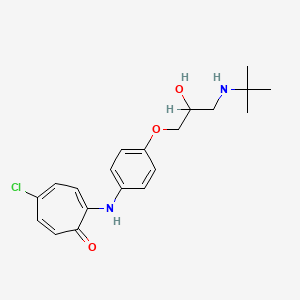
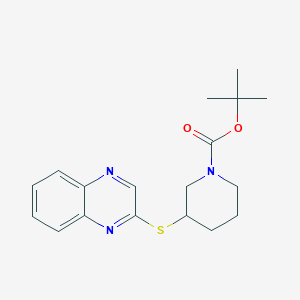
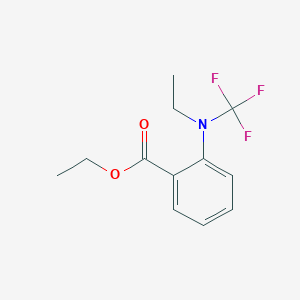
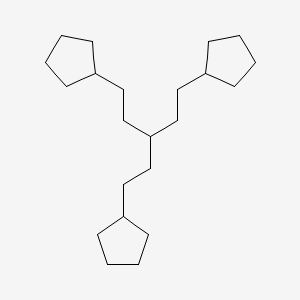
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)
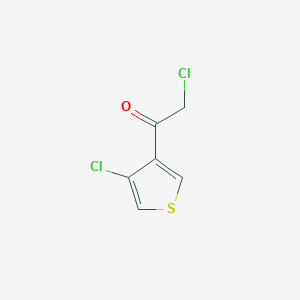

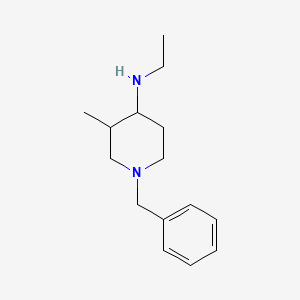

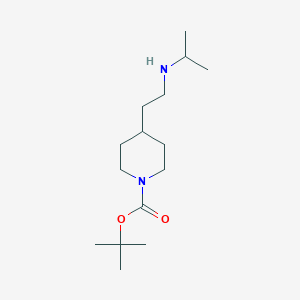
![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)
